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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it within

the class of anticholinergic and antispasmodic agents.[1][2][3][4][5] Its chemical structure and

pharmacological profile have made it a subject of interest for its potential therapeutic

applications, primarily in conditions characterized by smooth muscle spasms and

hypersecretion. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and pharmacological actions of Fentonium bromide,

based on available scientific literature.

Chemical Structure and Physicochemical Properties
Fentonium bromide's chemical identity is well-established, with its structure elucidated by

standard analytical techniques.

Chemical Structure:

IUPAC Name: (1R,3r,5S,8R)-8-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-3-(((S)-3-hydroxy-2-

phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide

CAS Number: 5868-06-4
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Molecular Formula: C₃₁H₃₄BrNO₄

Synonyms: Phentonium bromide, FA-402, Z-326, Ketoscilium, Ulcesium

Physicochemical and Quantitative Data:

The following tables summarize the key physicochemical and toxicological data for Fentonium
bromide.

Property Value Reference(s)

Molecular Weight 564.52 g/mol

Exact Mass 563.1671 u

Elemental Analysis
C: 65.96%, H: 6.07%, Br:

14.15%, N: 2.48%, O: 11.34%

Melting Point 193-194 °C

Optical Rotation [α]D²⁵ = -4.7° (c=5 in DMF)

LogP 2.83 (Predicted)
No specific experimental value

found in searches.

Solubility Soluble in DMSO.

No specific quantitative

solubility data found in

searches.

Pharmacologic
al Parameter

Value Species
Route of
Administration

Reference(s)

LD₅₀ 12.1 mg/kg Mice Intravenous

LD₅₀ >400 mg/kg Mice Subcutaneous

LD₅₀ >400 mg/kg Mice Oral

Synthesis and Analysis
Synthesis:
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Detailed, step-by-step synthesis protocols for Fentonium bromide are not readily available in

the public domain. However, its preparation is described in the patent GB1026640. The

synthesis of related phenacyl bromides, which are key intermediates, often involves the

bromination of the corresponding acetophenone derivative. The synthesis of N-alkylated

hyoscyamine derivatives typically involves the reaction of hyoscyamine with an appropriate

alkylating agent, in this case, a phenacyl bromide derivative.

Analytical Methods:

Specific, validated analytical methods for the routine analysis of Fentonium bromide in

pharmaceutical formulations or biological matrices are not extensively reported in the available

literature. However, based on its chemical structure as a quaternary ammonium compound,

several analytical techniques can be proposed and would require validation:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV

detection is a common method for the analysis of quaternary ammonium compounds. A C18

or a cyano-propyl column could be employed with a mobile phase consisting of an aqueous

buffer and an organic modifier like acetonitrile or methanol. Ion-pairing agents may be

necessary to achieve optimal separation and peak shape.

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) would be a

powerful tool for the identification and quantification of Fentonium bromide, providing high

sensitivity and selectivity.

Pharmacological Properties
Fentonium bromide exhibits a multi-faceted pharmacological profile, acting primarily as an

anticholinergic agent with additional modulatory effects on other receptor systems.

Mechanism of Action
The primary mechanism of action of Fentonium bromide is the competitive antagonism of

muscarinic acetylcholine receptors. This action underlies its antispasmodic and antisecretory

effects.

In addition to its muscarinic receptor antagonism, Fentonium bromide has been reported to

be an allosteric blocker of α12βγε nicotinic acetylcholine receptors and a potassium (K+)
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channel opener. These additional mechanisms may contribute to its overall pharmacological

profile.

Pharmacodynamics
Anticholinergic and Antispasmodic Activity: By blocking muscarinic receptors, Fentonium
bromide inhibits the effects of acetylcholine, leading to a reduction in smooth muscle tone and

motility in the gastrointestinal and urinary tracts. This action is the basis for its use as an

antispasmodic.

Anti-ulcerogenic and Antisecretory Effects: Fentonium bromide has been shown to be a

potent inhibitor of gastric acid secretion in animal models. It effectively reduces gastric

hypersecretion induced by various secretagogues. This effect is attributed to its anticholinergic

action on muscarinic receptors in the stomach, which are involved in mediating acid secretion.

Pharmacokinetics
Detailed pharmacokinetic data for Fentonium bromide, including absorption, distribution,

metabolism, and excretion (ADME), are not available in the published literature. As a

quaternary ammonium compound, it is expected to have low oral bioavailability due to its

permanent positive charge, which limits its ability to cross cell membranes.

Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available. The following

are summaries based on the available information.

5.1. Inhibition of Gastric Acid Secretion in Rats (Impicciatore et al., 1977)

Objective: To evaluate the effect of Fentonium bromide on gastric acid secretion.

Animal Model: Rats with pyloric ligation to allow for the collection of gastric juice.

Methodology:

Rats are fasted prior to the experiment.

Under anesthesia, a midline incision is made, and the pylorus is ligated.
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Fentonium bromide (1 mg/kg) or vehicle is administered intravenously.

Secretagogues such as carbamylcholine, pentagastrin, or cerulein can be administered to

stimulate gastric acid secretion.

After a set period, the animals are euthanized, and the stomachs are removed.

The gastric contents are collected, and the volume and acidity are measured by titration.

Expected Outcome: Fentonium bromide is expected to significantly reduce the volume and

total acid output of gastric secretion compared to control animals.

5.2. Treatment of Unstable Bladder in Women (Milani et al., 1986)

Objective: To assess the efficacy of Fentonium bromide in treating incontinent unstable

bladder.

Study Design: A double-blind, placebo-controlled, crossover trial.

Participants: Women diagnosed with unstable bladder.

Methodology:

Participants are randomly assigned to receive either Fentonium bromide or a placebo for

a defined treatment period.

After a washout period, participants are crossed over to the other treatment arm.

Efficacy is assessed through urodynamic studies (cystometry) to measure bladder

capacity, detrusor pressure, and the presence of involuntary contractions.

Subjective measures, such as frequency of micturition and episodes of incontinence, are

also recorded.

Expected Outcome: Fentonium bromide is expected to improve urodynamic parameters

and reduce the symptoms of urinary frequency, urgency, and incontinence compared to

placebo.
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Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling

pathways affected by Fentonium bromide.
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Caption: Fentonium bromide blocks the activation of M3 muscarinic receptors by

acetylcholine.

Allosteric Modulation of Nicotinic Acetylcholine Receptor
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Caption: Fentonium bromide as a proposed allosteric blocker of nicotinic acetylcholine

receptors.
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Caption: Fentonium bromide's proposed action as a potassium channel opener.

Conclusion and Future Directions
Fentonium bromide is a potent anticholinergic agent with a well-defined chemical structure

and demonstrated efficacy in preclinical models of hypersecretion and smooth muscle spasm.

Its multifaceted mechanism of action, potentially involving nicotinic receptor modulation and

potassium channel opening, warrants further investigation to fully elucidate its therapeutic

potential.

Key areas for future research include:

Pharmacokinetic Profiling: Comprehensive studies are needed to understand the absorption,

distribution, metabolism, and excretion of Fentonium bromide in both preclinical and clinical

settings.

Elucidation of Signaling Pathways: Further research is required to detail the specific

downstream signaling cascades affected by Fentonium bromide's interaction with

muscarinic, nicotinic, and potassium channels.

Development of Analytical Methods: Validated analytical methods are necessary for the

quality control of Fentonium bromide in pharmaceutical products and for its quantification in

biological samples during pharmacokinetic and pharmacodynamic studies.

Clinical Investigation: Well-controlled clinical trials are needed to establish the safety and

efficacy of Fentonium bromide in relevant patient populations.

This technical guide provides a solid foundation for researchers and drug development

professionals interested in Fentonium bromide. Addressing the existing knowledge gaps will
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be crucial for the potential translation of this compound into a clinically useful therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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